Cas no 80235-02-5 (1H-Pyrrolo[2,3-b]pyridin-2-amine)
![1H-Pyrrolo[2,3-b]pyridin-2-amine structure](https://www.kuujia.com/scimg/cas/80235-02-5x500.png)
1H-Pyrrolo[2,3-b]pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[2,3-b]pyridin-2-amine
- DTXSID80621358
- amino-7-azaindole
- 80235-02-5
- SCHEMBL7639694
-
- Inchi: InChI=1S/C7H7N3/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,8H2,(H,9,10)
- InChI Key: CUYRVEQRBOMISE-UHFFFAOYSA-N
- SMILES: C1=CC2=C(N=C1)NC(=C2)N
Computed Properties
- Exact Mass: 133.063997236g/mol
- Monoisotopic Mass: 133.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 54.7Ų
1H-Pyrrolo[2,3-b]pyridin-2-amine PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022005312-500mg |
2-Amino-1H-pyrrolo[2,3-b]pyridine |
80235-02-5 | 97% | 500mg |
$940.80 | 2023-09-01 | |
Alichem | A022005312-1g |
2-Amino-1H-pyrrolo[2,3-b]pyridine |
80235-02-5 | 97% | 1g |
$1780.80 | 2023-09-01 | |
Alichem | A022005312-250mg |
2-Amino-1H-pyrrolo[2,3-b]pyridine |
80235-02-5 | 97% | 250mg |
$700.40 | 2023-09-01 |
1H-Pyrrolo[2,3-b]pyridin-2-amine Related Literature
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Sawanta S. Mali,Jyoti V. Patil,Chang Kook Hong J. Mater. Chem. A, 2019,7, 10246-10255
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
Additional information on 1H-Pyrrolo[2,3-b]pyridin-2-amine
1H-Pyrrolo[2,3-b]pyridin-2-amine: A Comprehensive Overview
The compound with CAS No 80235-02-5, commonly referred to as 1H-Pyrrolo[2,3-b]pyridin-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a heterocyclic aromatic amine, characterized by its unique structure that combines pyrrole and pyridine rings fused together. The 1H-Pyrrolo[2,3-b]pyridin-2-amine system exhibits remarkable electronic properties, making it a promising candidate for various applications in drug discovery, optoelectronics, and catalysis.
Recent studies have highlighted the potential of 1H-Pyrrolo[2,3-b]pyridin-2-amine as a building block for constructing advanced materials with tailored functionalities. For instance, researchers have explored its role in designing novel π-conjugated systems that exhibit enhanced charge transport properties. These systems are particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient electron and hole mobility are critical.
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2-amine has been optimized through various methodologies, including palladium-catalyzed coupling reactions and microwave-assisted synthesis. These advancements have not only improved the yield but also enabled the incorporation of functional groups at specific positions on the molecule, thereby expanding its versatility in chemical design.
In terms of biological applications, 1H-Pyrrolo[2,3-b]pyridin-2-amine has shown potential as a lead compound in drug discovery programs targeting various diseases. Its ability to interact with specific biological targets, such as enzymes and receptors, has been extensively studied using computational modeling and experimental techniques. Recent findings suggest that this compound may exhibit anti-inflammatory and anticancer activities, making it a valuable asset in medicinal chemistry.
The electronic properties of 1H-Pyrrolo[2,3-b]pyridin-2-amine are further enhanced by its ability to form stable radical species under certain conditions. This characteristic has led to its exploration as a component in radical-based catalysis and energy storage systems. For example, researchers have investigated its use in designing novel cathode materials for lithium-ion batteries, where its redox activity and structural stability are highly advantageous.
From an environmental standpoint, the synthesis and application of 1H-Pyrrolo[2,3-b]pyridin-2-amine are considered sustainable due to the use of eco-friendly solvents and catalysts in its production processes. This aligns with the growing demand for green chemistry practices in the pharmaceutical and materials industries.
In conclusion, 1H-Pyrrolo[2,3-b]pyridin-2-amine (CAS No 80235-02-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methods and functionalization strategies, positions it as a key player in the development of next-generation materials and therapeutic agents.
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